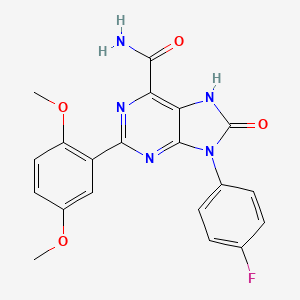
(5-ベンジル-1,2-オキサゾール-3-イル)メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Benzyl-1,2-oxazol-3-yl)methanol: is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (5-Benzyl-1,2-oxazol-3-yl)methanol serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology and Medicine:
Drug Development: The unique structure of (5-Benzyl-1,2-oxazol-3-yl)methanol makes it a potential candidate for drug development, particularly in designing molecules that target specific biological pathways.
Biological Probes: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.
Industry:
Material Science: (5-Benzyl-1,2-oxazol-3-yl)methanol can be incorporated into polymers and materials to impart specific properties such as increased thermal stability and mechanical strength.
Agriculture: The compound can be used in the development of agrochemicals that protect crops from pests and diseases.
作用機序
Target of Action
The primary targets of (5-Benzyl-1,2-oxazol-3-yl)methanol are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
The specific biochemical pathways affected by (5-Benzyl-1,2-oxazol-3-yl)methanol are yet to be determined
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (5-Benzyl-1,2-oxazol-3-yl)methanol are currently unknown . These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action, efficacy, and stability of (5-Benzyl-1,2-oxazol-3-yl)methanol can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . .
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (5-Benzyl-1,2-oxazol-3-yl)methanol typically begins with the preparation of the oxazole ring. Common starting materials include benzylamine and glyoxal.
Cyclization Reaction: The oxazole ring is formed through a cyclization reaction involving benzylamine and glyoxal under acidic or basic conditions.
Reduction: The resulting oxazole intermediate is then reduced using a reducing agent such as sodium borohydride to yield (5-Benzyl-1,2-oxazol-3-yl)methanol.
Industrial Production Methods: Industrial production of (5-Benzyl-1,2-oxazol-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions:
Oxidation: (5-Benzyl-1,2-oxazol-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be further reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Functionalized benzyl oxazole derivatives.
類似化合物との比較
(5-Phenyl-1,2-oxazol-3-yl)methanol: Similar structure but with a phenyl group instead of a benzyl group.
(5-Methyl-1,2-oxazol-3-yl)methanol: Contains a methyl group instead of a benzyl group.
(5-Ethyl-1,2-oxazol-3-yl)methanol: Features an ethyl group instead of a benzyl group.
Uniqueness:
Benzyl Group: The presence of the benzyl group in (5-Benzyl-1,2-oxazol-3-yl)methanol imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions.
Versatility: The compound’s structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.
特性
IUPAC Name |
(5-benzyl-1,2-oxazol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-8-10-7-11(14-12-10)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEXWODGPYRATK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[(4-heptylbenzyl)amino]benzenecarboxylate](/img/structure/B2375794.png)
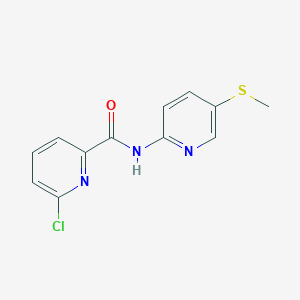
![N-([2,4'-bipyridin]-4-ylmethyl)-2-bromobenzamide](/img/structure/B2375796.png)
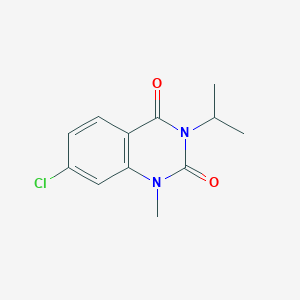
![7-Azaspiro[3.5]nonane-9-carboxylic acid;hydrochloride](/img/structure/B2375800.png)
![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2375801.png)
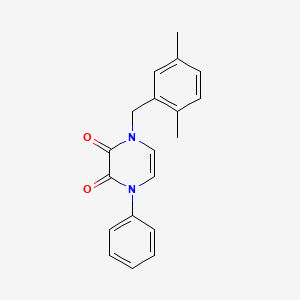
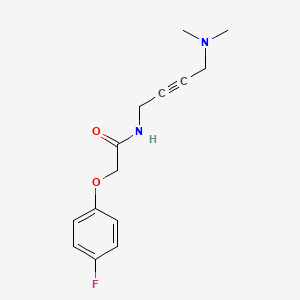
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2375805.png)

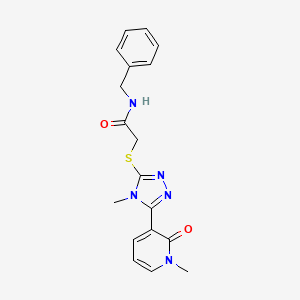
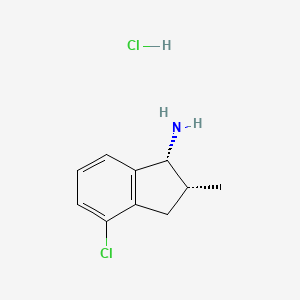
![N-[(furan-2-yl)methyl]-4-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2375816.png)
